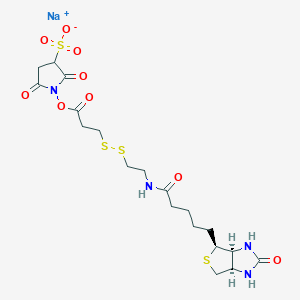

Sulfo-NHS-SS-Biotin sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N4NaO9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856142 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325143-98-4 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfo-NHS-SS-Biotin on Primary Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile biochemical reagent widely used for the biotinylation of proteins and other molecules containing primary amines.[1][2] Its unique properties, including amine reactivity, water solubility, a cleavable disulfide bond, and an extended spacer arm, make it an invaluable tool for a variety of applications, including affinity purification, cell surface labeling, and studying protein-protein interactions.[3][4][5] This guide provides a detailed technical overview of its mechanism of action, experimental protocols, and critical parameters for its successful application.

The key features of Sulfo-NHS-SS-Biotin include:

-

Amine-Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group efficiently reacts with primary amines (-NH₂) to form stable amide bonds.[3]

-

Water Solubility: The charged sulfonate group (SO₃⁻) on the Sulfo-NHS ring renders the molecule soluble in aqueous solutions (up to approximately 10 mM), eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure.[1][3][6] This also makes it ideal for labeling cell surface proteins, as it is membrane-impermeable.[5]

-

Thiol-Cleavable Spacer Arm: A disulfide bond (-S-S-) within the spacer arm allows the biotin tag to be cleaved from the labeled molecule using reducing agents.[2][5] This feature is crucial for eluting captured proteins from avidin or streptavidin affinity resins under gentle conditions.[5]

-

Extended Spacer Arm (24.3 Å): The long spacer arm helps to reduce steric hindrance, facilitating the binding of the biotin moiety to avidin or streptavidin.[1][2][4]

Core Mechanism of Action

The Acylation Reaction with Primary Amines

The primary mechanism of action involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the biotin reagent to the target molecule, and the release of N-hydroxysulfosuccinimide as a byproduct.[1][3][4]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][3] While N-terminal amines can react, they are often less accessible for conjugation on folded proteins compared to the numerous lysine residues typically present on the protein surface.[1]

References

- 1. store.sangon.com [store.sangon.com]

- 2. covachem.com [covachem.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfo-NHS-SS-Biotin: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile, amine-reactive biotinylation reagent widely utilized in life sciences research. Its unique properties, including water solubility, a cleavable disulfide bond, and cell impermeability, make it an invaluable tool for a variety of applications, from labeling cell surface proteins to facilitating affinity purification of biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols.

Core Chemical and Physical Properties

Sulfo-NHS-SS-Biotin is characterized by three key functional components: a biotin moiety for high-affinity binding to streptavidin, a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity, and a disulfide bond within its spacer arm that allows for cleavage of the biotin tag.

| Property | Value | References |

| Molecular Weight | 606.69 g/mol | [1] |

| Molecular Formula | C₁₉H₂₇N₄NaO₉S₄ | [1][2][3] |

| Spacer Arm Length | 24.3 Å | [4][5] |

| CAS Number | 325143-98-4 | [1][3][6] |

| Appearance | White to off-white solid | [5] |

| Solubility | Water (to ~10 mM), DMSO (≥30.335 mg/mL) | [2][4][7] |

| Purity | ≥90% | [3][5] |

| Storage | -20°C, protected from moisture | [2][4][7] |

Chemical Structure and Reaction Mechanism

The structure of Sulfo-NHS-SS-Biotin is central to its function. The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a neutral to slightly basic pH (7-9) and results in the formation of a stable amide bond, releasing N-hydroxysulfosuccinimide as a byproduct.[4][7] The presence of the sulfonate group on the NHS ring increases the reagent's water solubility and prevents it from passively crossing cell membranes, making it ideal for labeling cell surface proteins.[1][6][8]

A key feature of Sulfo-NHS-SS-Biotin is the disulfide bond in its spacer arm. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the biotinylated molecule from an avidin or streptavidin support.[5][8][9] This reversibility is highly advantageous for applications requiring the recovery of the labeled protein.

Caption: Chemical Structure of Sulfo-NHS-SS-Biotin.

Caption: Biotinylation Reaction with a Primary Amine.

Experimental Protocols

A. General Considerations for Biotinylation

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[4][7][10] Phosphate-buffered saline (PBS) or other amine-free buffers at a pH of 7.2-8.5 are recommended.

-

Reagent Preparation: Sulfo-NHS-SS-Biotin is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[4][7][10] The reagent should be dissolved immediately before use, as the Sulfo-NHS ester is prone to hydrolysis in aqueous solutions.[8][10] Do not prepare stock solutions for long-term storage.[4][10]

-

Molar Ratio: The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the number of available primary amines. For a 2 mg/mL protein solution, a 20-fold molar excess of biotin is a good starting point, while for a 10 mg/mL solution, a 12-fold molar excess may be sufficient.[4][7] Optimization may be required for each specific application.

-

Reaction Conditions: Reactions can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][7]

-

Removal of Excess Biotin: Unreacted biotin reagent can be removed by dialysis or gel filtration (desalting columns).[4][7][10]

B. Protocol for Biotinylation of Cell Surface Proteins

This protocol is a general guideline for labeling proteins on the surface of mammalian cells.

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[4][7]

-

Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[4][7]

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[4][7]

-

Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[4]

-

Incubation: Incubate the reaction at room temperature for 30 minutes.[4][7] To minimize internalization of labeled proteins, incubation can be performed on ice.

-

Quenching: Terminate the reaction by adding a quenching buffer, such as PBS containing 100 mM glycine or Tris, to a final concentration of 10-20 mM.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

Cell Lysis and Protein Analysis: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of the labeled proteins using streptavidin-agarose beads.

Caption: Workflow for Cell Surface Protein Biotinylation.

C. Protocol for Cleavage of the Disulfide Bond

-

Elution of Biotinylated Proteins: After affinity purification on a streptavidin support, the bound proteins can be eluted by cleaving the disulfide bond.

-

Reducing Agent Preparation: Prepare a solution of a reducing agent, such as 50 mM DTT in a suitable buffer (e.g., PBS).

-

Cleavage Reaction: Incubate the streptavidin beads with the DTT solution for 30 minutes at 50°C or for 2 hours at room temperature.[7]

-

Collection of Eluted Proteins: Centrifuge the sample and collect the supernatant containing the now-cleaved proteins.

Determination of Biotin Incorporation

The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] This colorimetric assay is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.[4] It is crucial to remove all non-reacted and hydrolyzed biotin reagent before performing the HABA assay.[10]

Applications in Research and Drug Development

The unique characteristics of Sulfo-NHS-SS-Biotin make it suitable for a wide range of applications, including:

-

Labeling and purification of cell surface proteins: Its membrane impermeability ensures that only externally exposed proteins are labeled.[1][8]

-

Affinity chromatography: The strong interaction between biotin and streptavidin allows for efficient capture of biotinylated molecules.

-

Immunoassays: Biotinylated antibodies can be used in various assay formats, such as ELISA, Western blotting, and immunohistochemistry.[10]

-

Drug delivery: Biotinylation can be used to target drugs to cells expressing biotin receptors.

-

Protein-protein interaction studies: It can be used in pull-down assays to identify binding partners of a protein of interest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Sulfo-NHS-SS-biotin, 325143-98-4 | BroadPharm [broadpharm.com]

- 4. store.sangon.com [store.sangon.com]

- 5. covachem.com [covachem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. apexbt.com [apexbt.com]

- 9. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

The Clear Advantage: A Technical Guide to Water-Soluble Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug development, the precise labeling and detection of molecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique. The strength of the biotin-streptavidin interaction provides a powerful tool for purification, immobilization, and detection. However, traditional biotinylation methods often face a significant hurdle: the poor aqueous solubility of the reagents. This guide delves into the distinct advantages of employing water-soluble biotinylation reagents, offering a comprehensive overview of their benefits, applications, and the experimental protocols that underpin their successful implementation.

Enhanced Solubility and Biocompatibility: Overcoming Critical Limitations

The primary and most impactful advantage of water-soluble biotinylation reagents lies in their improved solubility in aqueous buffers.[1][2][3][4] This characteristic fundamentally streamlines the biotinylation process and enhances its compatibility with biological systems.

Traditional, water-insoluble biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin, necessitate the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to first dissolve the reagent before it can be added to an aqueous reaction mixture containing the target protein.[1][5] This introduces several potential complications:

-

Protein Precipitation: The introduction of organic solvents can lead to the precipitation of the target protein, reducing the yield of biotinylated product and complicating downstream applications.[5][6]

-

Solvent-Induced Denaturation: Organic solvents can disrupt the delicate three-dimensional structure of proteins, potentially leading to a loss of biological activity.

-

Cellular Toxicity: For applications involving live cells, the presence of organic solvents can be toxic, compromising cell viability and experimental integrity.

Water-soluble reagents, most notably those containing a sulfonate group on the N-hydroxysuccinimide ring (Sulfo-NHS esters), eliminate the need for organic solvents.[1][3][4] This direct dissolution in aqueous buffers simplifies the experimental workflow, minimizes the risk of protein precipitation and denaturation, and ensures a more biocompatible environment for cellular studies.[5][6] Furthermore, the incorporation of polyethylene glycol (PEG) spacer arms can further enhance the water solubility of the entire biotinylated molecule, preventing aggregation even after labeling.[2]

Precision in Cell Surface Labeling: A Window to the Extracellular World

A key application where water-soluble biotinylation reagents excel is in the specific labeling of cell surface proteins.[3][5][7][8][9][10][11] The charged nature of Sulfo-NHS esters renders them membrane-impermeable.[3][4][7] This crucial property ensures that only proteins exposed on the outer surface of a cell are biotinylated, providing a powerful method to:

-

Study Receptor Trafficking: Investigate the internalization and recycling of cell surface receptors.

-

Profile the Cell Surface Proteome: Identify and quantify proteins present on the plasma membrane.

-

Analyze Protein Interactions: Detect interactions between cell surface proteins and extracellular ligands or other cells.

In contrast, water-insoluble NHS esters can passively diffuse across the cell membrane, leading to the non-specific labeling of intracellular proteins. This lack of specificity can confound the interpretation of results and obscure the true nature of the cell surface proteome.

Comparative Analysis: Water-Soluble vs. Water-Insoluble Reagents

To provide a clear and concise comparison, the following table summarizes the key quantitative and qualitative differences between water-soluble and water-insoluble biotinylation reagents.

| Feature | Water-Soluble Reagents (e.g., Sulfo-NHS-Biotin) | Water-Insoluble Reagents (e.g., NHS-Biotin) |

| Solubility | Readily soluble in aqueous buffers (e.g., PBS)[1][3] | Require dissolution in an organic solvent (e.g., DMSO, DMF) prior to use[1][5] |

| Membrane Permeability | Impermeable to cell membranes[3][4][7] | Permeable to cell membranes |

| Primary Application | Cell surface labeling, labeling of proteins sensitive to organic solvents[5][7] | Intracellular labeling, labeling of proteins in hydrophobic environments |

| Risk of Protein Precipitation | Low; prevents aggregation of labeled proteins[6] | High, due to the introduction of organic solvents[5] |

| Biotinylation Efficiency | Generally high, with studies showing up to 88% of peptides being biotinylated with Sulfo-NHS-SS-Biotin[12] | Can be efficient, but may be limited by protein precipitation and insolubility of the reagent |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the context in which biotinylation is applied is crucial for understanding its utility. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cell surface biotinylation and a conceptual signaling pathway where biotinylation can be used to study protein interactions.

Caption: Experimental workflow for cell surface protein biotinylation.

Caption: Studying protein interactions in a signaling pathway.

Detailed Experimental Protocols

The successful application of water-soluble biotinylation reagents hinges on robust and well-defined protocols. Below are detailed methodologies for two common applications: protein biotinylation in solution and cell surface biotinylation.

Protocol: Biotinylation of Proteins in Solution using Sulfo-NHS-LC-Biotin

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Anhydrous DMSO or DMF (for stock solution preparation, though the reagent is water-soluble for the reaction)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 100 mM glycine)

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water. It is crucial to prepare this solution fresh as NHS esters are susceptible to hydrolysis.[5]

-

Reaction Setup: Add the biotinylation reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[13] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer.[5]

Protocol: Cell Surface Biotinylation of Adherent Cells

Materials:

-

Adherent cells cultured in a multi-well plate

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

EZ-Link™ Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., 50 mM glycine in ice-cold PBS)[7]

-

Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Wash the adherent cells three times with ice-cold PBS to remove any amine-containing culture medium.[7]

-

Biotinylation: Incubate the cells with a freshly prepared solution of the water-soluble biotinylation reagent (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C on a rocking platform.[7][8][9]

-

Quenching: Discard the biotin solution and quench the reaction by incubating the cells with the quenching solution for 10 minutes at 4°C.[7] Repeat this wash step twice more.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Purification of Biotinylated Proteins:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for downstream analysis such as Western blotting or mass spectrometry.

Conclusion

The adoption of water-soluble biotinylation reagents represents a significant advancement in bioconjugation chemistry. Their inherent advantages of improved solubility, biocompatibility, and membrane impermeability have expanded the toolkit of researchers, enabling more precise and reliable experiments, particularly in the realm of cell biology and drug discovery. By eliminating the confounding variables associated with organic solvents and providing a means for specific cell surface labeling, these reagents empower scientists to probe biological systems with greater accuracy and confidence. The detailed protocols and comparative data presented in this guide serve as a valuable resource for both novice and experienced researchers seeking to harness the full potential of water-soluble biotinylation in their scientific endeavors.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. What is Biotinylation? | Biopharma PEG [biochempeg.com]

- 3. store.sangon.com [store.sangon.com]

- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]

- 7. Surface protein biotinylation [protocols.io]

- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biotinylation of Cell Surface Proteins [bio-protocol.org]

- 10. Biotinylation of Cell Surface Proteins [en.bio-protocol.org]

- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 12. biorxiv.org [biorxiv.org]

- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Link: A Technical Guide to the Cleavable Disulfide Bond in Sulfo-NHS-SS-Biotin

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein analysis and drug development, the ability to specifically label, isolate, and then release target molecules is paramount. Sulfo-NHS-SS-Biotin has emerged as a powerful tool in this arena, primarily due to a single, yet critical feature: its cleavable disulfide bond. This in-depth guide explores the core of this reagent, providing technical insights and detailed protocols to empower researchers in their scientific endeavors.

The Chemistry of a Reversible Bond

Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent.[1][2][3] Its structure is meticulously designed for a three-part function: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester for amine reactivity, a biotin moiety for high-affinity binding to streptavidin, and a spacer arm containing a disulfide bond that bridges the two.[4]

The Sulfo-NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][3][5] This reaction proceeds efficiently at neutral to basic pH (7-9).[1][3] The water-solubility of the "sulfo" group makes this reagent ideal for labeling cell surface proteins, as it is membrane-impermeable.[6][7]

The key feature, the disulfide bond (-S-S-), is susceptible to cleavage by reducing agents. This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state, a significant advantage in applications like affinity purification.[5][8]

Quantitative Parameters for Biotinylation and Cleavage

Successful biotinylation and subsequent cleavage depend on carefully controlled reaction conditions. The following tables summarize key quantitative data gathered from various sources.

Table 1: Recommended Reaction Conditions for Biotinylation

| Parameter | Recommended Range/Value | Notes |

| pH | 7.0 - 9.0 | The reaction with primary amines is favored at neutral to basic pH.[1][3] |

| Temperature | 4°C to 37°C | Lower temperatures (4°C or on ice) can be used for longer incubation times to minimize protein degradation.[1][9] |

| Incubation Time | 30 minutes to 2 hours | Room temperature reactions are typically shorter (30-60 minutes), while reactions on ice can proceed for 2 hours or longer.[2][9][10] |

| Molar Excess of Biotin | 10 to 50-fold | For concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (e.g., ≥ 12-fold) may be sufficient. Dilute solutions (e.g., 2 mg/mL) often require a higher excess (e.g., ≥ 20-fold).[1][2] |

Table 2: Conditions for Disulfide Bond Cleavage

| Reducing Agent | Concentration | Temperature | Incubation Time |

| Dithiothreitol (DTT) | 50 mM | Room Temperature | 2 hours |

| Dithiothreitol (DTT) | 50 mM | 50°C | 30 minutes |

| 2-Mercaptoethanol | 50 mM | Room Temperature | 2 hours |

| 2-Mercaptoethanol | 50 mM | 50°C | 30 minutes |

| TCEP (Tris(2-carboxyethyl)phosphine) | Molar Excess | Room Temperature | 10 minutes |

Note: The optimal conditions for both biotinylation and cleavage can vary depending on the specific protein and application, and empirical optimization is often recommended.[1][2]

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins and the subsequent affinity purification and elution.

General Protein Biotinylation

-

Reagent Preparation: Allow the Sulfo-NHS-SS-Biotin vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare a fresh 10 mM stock solution in ultrapure water or an appropriate amine-free buffer (e.g., PBS).[1][2][10] Do not store aqueous solutions of the reagent as the NHS ester readily hydrolyzes.[2]

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0.[2] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the target protein for reaction with the Sulfo-NHS ester.[2]

-

Biotinylation Reaction: Add the calculated amount of the freshly prepared Sulfo-NHS-SS-Biotin solution to the protein solution to achieve the desired molar excess.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

Removal of Excess Reagent: Remove non-reacted Sulfo-NHS-SS-Biotin by dialysis or using a desalting column.[2][10]

Cell Surface Protein Biotinylation

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[2][10]

-

Cell Suspension: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2][10]

-

Biotinylation: Add freshly prepared Sulfo-NHS-SS-Biotin to the cell suspension. A common starting concentration is ~80 µL of a 10 mM solution per milliliter of reaction volume.[10]

-

Incubation: Incubate the reaction at room temperature for 30 minutes.[10] To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[11]

-

Quenching and Washing: Quench the reaction and remove excess biotinylation reagent by washing the cells three times with ice-cold PBS. An initial wash with a buffer containing 25-50 mM Tris (pH 8.0) can also be used to quench any unreacted reagent.[10]

Affinity Purification and Cleavage

-

Binding: Incubate the biotinylated protein sample with streptavidin-agarose beads to allow for the high-affinity binding of the biotinylated proteins.

-

Washing: Wash the beads several times with an appropriate buffer to remove non-biotinylated proteins and other contaminants.

-

Elution: To release the captured proteins, incubate the beads with a buffer containing a reducing agent such as 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature.[2][10] This cleaves the disulfide bond in the spacer arm of the Sulfo-NHS-SS-Biotin.

-

Collection: Collect the supernatant, which now contains the purified target proteins, free from the biotin tag which remains attached to the streptavidin beads via a thiol group.

Applications in Research and Drug Development

The unique properties of Sulfo-NHS-SS-Biotin make it a versatile tool with numerous applications:

-

Identification of Cell Surface Proteins: Its membrane impermeability allows for the specific labeling and subsequent identification of proteins exposed on the cell surface.[6][7][12]

-

Analysis of Protein-Protein Interactions: It can be used in pull-down assays to isolate protein complexes for further analysis by mass spectrometry.[13]

-

Enrichment of Post-Translationally Modified Peptides: Derivatization of lysine side chains can aid in the detection of post-translational modifications (PTMs) in lysine-rich proteins, which can be challenging to analyze by mass spectrometry.[14][15]

-

Drug Target Discovery: By identifying changes in the cell surface proteome in response to drug treatment, new therapeutic targets can be discovered.

Conclusion

The cleavable disulfide bond within Sulfo-NHS-SS-Biotin is more than just a chemical curiosity; it is a critical feature that enables a powerful "capture and release" strategy in protein research. By understanding the underlying chemistry and optimizing the experimental conditions, researchers can leverage this reagent to effectively label, isolate, and identify proteins of interest, thereby accelerating discoveries in basic science and drug development. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful application of this invaluable tool.

References

- 1. store.sangon.com [store.sangon.com]

- 2. store.sangon.com [store.sangon.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. covachem.com [covachem.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfo‐NHS‐SS‐biotin derivatization: A versatile tool for MALDI mass analysis of PTMs in lysine‐rich proteins | Semantic Scholar [semanticscholar.org]

The Unseen Architect: A Technical Guide to Spacer Arm Length in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological assays and therapeutic development, the covalent attachment of biotin to a molecule of interest—a process known as biotinylation—stands as a cornerstone technique. The remarkable affinity between biotin and avidin or streptavidin provides a powerful tool for detection, purification, and targeted delivery. However, the success of these applications often hinges on a frequently overlooked yet critical component: the spacer arm. This in-depth technical guide illuminates the pivotal role of the spacer arm in biotinylation, providing researchers with the knowledge to optimize their experimental designs and achieve reliable, high-fidelity results.

The Critical Role of the Spacer Arm: Overcoming Steric Hindrance

The binding pocket for biotin within the tetrameric structure of avidin and streptavidin is located approximately 9 Å below the protein's surface.[1][2] This recessed location can create significant steric hindrance, impeding the binding of a biotinylated molecule, especially if the biotin moiety is attached directly to a large protein or other macromolecule.[3][4] The spacer arm, a chemical chain of varying length and composition, acts as a flexible linker that extends the biotin molecule away from the surface of the labeled substance. This extension alleviates steric clashes, allowing the biotin to access the binding pocket of avidin or streptavidin more freely, thereby enhancing the efficiency of the interaction.[1][2][5]

Longer spacer arms are generally more effective at reducing steric hindrance, which can lead to improved outcomes in a variety of applications.[1][6] For instance, in immunoassays, a longer spacer arm on a biotinylated antibody can result in increased signal detection.[5] Similarly, in affinity purification, a longer spacer facilitates more efficient capture of the biotinylated target. However, it is important to note that an excessively long spacer arm might lead to unintended consequences, such as increased non-specific binding or, in some contexts, a decrease in binding efficiency if the linker is too flexible and folds back on itself.[7]

Chemical Diversity of Spacer Arms

Biotinylation reagents are available with a variety of spacer arms to suit different experimental needs. The composition of the spacer arm can influence not only its length but also its solubility and other chemical properties.

-

Hydrocarbon Chains: Simple aliphatic chains, such as the 6-carbon chain in "LC" (Long Chain) reagents, provide a basic extension.[4] Reagents with two such linkers ("LC-LC") offer an even greater separation distance.[3]

-

Polyethylene Glycol (PEG): PEG spacers are particularly advantageous due to their hydrophilicity.[8] Incorporating PEG chains into the spacer arm can increase the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which is beneficial when working with proteins that are prone to aggregation.[1][5][7]

-

Cleavable Spacers: Some applications require the release of the captured molecule after purification. Biotinylation reagents with cleavable spacer arms, often containing a disulfide bond, can be used in these instances. The disulfide bond can be readily cleaved using reducing agents like dithiothreitol (DTT), allowing for the gentle elution of the target molecule.[9]

Quantitative Impact of Spacer Arm Length

The choice of spacer arm length can have a quantifiable impact on experimental results. The following table summarizes data from studies that have investigated the effect of different spacer arm lengths on various experimental outcomes.

| Biotinylation Reagent | Spacer Arm Length (Å) | Application | Measured Parameter | Result | Reference(s) |

| PFP-biotin | 9.6 | Microplate Assay | HRP-streptavidin Binding | Lower dose-response | [4] |

| NHS-biotin | 13.5 | Microplate Assay | HRP-streptavidin Binding | Moderate dose-response | [4] |

| Sulfo-NHS-LC-biotin | 22.4 | Microplate Assay | HRP-streptavidin Binding | Good dose-response | [4] |

| NHS-LC-LC-biotin | 30.5 | Microplate Assay | HRP-streptavidin Binding | Best dose-response | [4] |

| Paclitaxel | N/A | Microtubule Polymerization | EC50 | 0.52 ± 0.1 µM | [1] |

| Biotinylated Paclitaxel (LC-LC) | ~30.5 | Microtubule Polymerization | EC50 | 0.68 ± 0.1 µM | [1] |

Visualizing the Impact of Spacer Arms

The following diagrams, generated using the DOT language, illustrate key concepts related to spacer arm length in biotinylation.

Caption: Overcoming steric hindrance with a long spacer arm.

Caption: General workflow for a biotinylation experiment.

Experimental Protocols

Detailed and optimized protocols are crucial for successful biotinylation experiments. Below are methodologies for key applications where the choice of spacer arm is important.

Protocol 1: Cell Surface Protein Biotinylation

This protocol is designed to label proteins on the exterior of the cell membrane. The use of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-LC-Biotin, is essential.

Materials:

-

Cells cultured to confluency in appropriate plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin (or other membrane-impermeable biotinylation reagent)

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.

-

Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.

-

Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.

-

Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.

-

Lyse the cells with lysis buffer and collect the cell lysate.

-

Incubate the lysate with streptavidin-agarose beads for 2 hours to overnight at 4°C to capture the biotinylated proteins.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol 2: Antibody Biotinylation for Immunoassays

This protocol describes the biotinylation of antibodies for use in applications like ELISA or Western blotting. The molar ratio of biotin to antibody may need to be optimized to achieve the desired degree of labeling without compromising antibody function.

Materials:

-

Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-LC-Biotin (or other amine-reactive biotinylation reagent)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare the antibody solution in an appropriate amine-free buffer.

-

Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 10 mg/mL.

-

Add a 10- to 20-fold molar excess of the biotin solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM.

-

Remove the excess, unreacted biotin using a desalting column or by dialysis against PBS.

-

Determine the concentration of the biotinylated antibody and the degree of biotin incorporation using a method such as the HABA assay.

-

Store the biotinylated antibody at 4°C or -20°C.

Protocol 3: Pull-Down Assay with a Biotinylated Bait Protein

This protocol is used to identify proteins that interact with a specific "bait" protein that has been biotinylated.

Materials:

-

Biotinylated bait protein

-

Cell lysate or protein mixture containing potential "prey" proteins

-

Immobilized streptavidin beads

-

Binding/Wash buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)

-

Elution buffer (e.g., high salt, low pH, or SDS-containing buffer)

Procedure:

-

Incubate the biotinylated bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

Add streptavidin beads to the mixture and incubate for another hour at 4°C to capture the bait-prey complexes.

-

Wash the beads three to five times with binding/wash buffer to remove non-specific interactors.

-

Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting prey proteins.

Conclusion

The spacer arm is a critical design element in biotinylation reagents that significantly influences the outcome of a wide range of biological experiments. By understanding the principles of steric hindrance and the chemical properties of different spacer arms, researchers can make informed decisions to select the most appropriate reagent for their specific application. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of biotin-streptavidin technology. Careful consideration and optimization of spacer arm length will undoubtedly lead to more robust and reproducible results, accelerating discovery and innovation in the life sciences.

References

- 1. scispace.com [scispace.com]

- 2. Fluorescent and biotinylated analogues of docetaxel: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of a Biotinylated Paclitaxel With an Extra-Long Chain Spacer Arm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. howarthgroup.org [howarthgroup.org]

- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

Sulfo-NHS-SS-Biotin for Cell Surface Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-SS-Biotin, a key reagent for the selective labeling of cell surface proteins. Its unique properties make it an invaluable tool for studying protein trafficking, receptor-ligand interactions, and the composition of the cell surface proteome.

Core Features and Chemical Properties

Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile biotinylation reagent with several key features that make it ideal for cell surface labeling applications.[1][2] Its water-solubility, imparted by the sulfonate group on the N-hydroxysuccinimide (NHS) ester, prevents it from permeating the cell membrane, ensuring that only proteins on the exterior of the cell are labeled.[3][4][5]

The reagent targets primary amines (-NH2), such as the side chains of lysine residues and the N-termini of polypeptides, forming a stable amide bond.[1][6][7] A critical feature of Sulfo-NHS-SS-Biotin is its extended spacer arm containing a disulfide bond.[1][2][8] This disulfide bond is readily cleaved by reducing agents like dithiothreitol (DTT), allowing for the release of the biotin tag from the labeled protein.[8][9][10] This cleavability is particularly advantageous for applications involving the purification and subsequent analysis of biotinylated proteins.[9][11][12]

Quantitative Data Summary

| Property | Value | References |

| Molecular Weight | 606.69 g/mol | [2][8] |

| Spacer Arm Length | 24.3 Å | [8] |

| Solubility | Water-soluble (approx. 10 mM) | [1][2][6] |

| Reactive Group | N-Hydroxysulfosuccinimide (Sulfo-NHS) ester | [1][2][6] |

| Target Moiety | Primary amines (-NH2) | [1][6][13] |

| Cleavability | Thiol-cleavable disulfide bond | [1][6][13] |

Mechanism of Action and Experimental Workflow

The labeling process begins with the reaction of the Sulfo-NHS ester group of the reagent with primary amines on cell surface proteins. This reaction occurs via nucleophilic attack, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[1][2][6] The reaction is most efficient at a neutral to basic pH (7-9).[1][2][6]

Following the labeling reaction, any unreacted Sulfo-NHS-SS-Biotin is quenched to prevent non-specific labeling. The biotinylated proteins can then be detected or purified using avidin or streptavidin conjugates, which have an exceptionally high affinity for biotin.[3][9] If desired, the biotin label can be removed by treating the sample with a reducing agent, which cleaves the disulfide bond in the spacer arm.[9][10]

Experimental workflow for cell surface biotinylation and optional cleavage.

Detailed Experimental Protocols

The following are example protocols for the biotinylation of cell surface proteins on adherent and suspension cells. Optimization may be required for specific cell types and experimental goals.

Biotinylation of Adherent Cells

Materials:

-

Sulfo-NHS-SS-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., 50 mM Glycine or Tris in PBS)

-

Cell culture plates with adherent cells

Procedure:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][3][6]

-

Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0).[14]

-

Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the plates on ice for 30 minutes with gentle rocking.[14][15]

-

Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes on ice.[15]

-

Wash the cells three times with ice-cold PBS to remove any unreacted biotin and quenching buffer.[15]

-

The cells are now ready for lysis and downstream analysis.

Biotinylation of Suspension Cells

Materials:

-

Sulfo-NHS-SS-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., 25-50 mM Tris, pH 8.0)

-

Suspension cells

Procedure:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove contaminating proteins.[1][6]

-

Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1][6]

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[1][6]

-

Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[1][6]

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove the non-reacted biotinylation reagent. Alternatively, an initial wash can be done with a quenching buffer like 25-50 mM Tris (pH 8.0).[6]

-

The biotinylated cells can now be processed for subsequent applications.

Determination of Biotin Incorporation

The extent of biotinylation can be estimated using the HABA (2-(4'-hydroxyazobenzene)-2-carboxylic acid) assay.[2][6] This method relies on the displacement of the HABA dye from avidin by biotin, which leads to a decrease in absorbance at 500 nm that is proportional to the amount of biotin present in the sample.[2][6]

Reaction of Sulfo-NHS-SS-Biotin with a primary amine on a cell surface protein.

Applications in Research and Drug Development

The unique characteristics of Sulfo-NHS-SS-Biotin make it suitable for a wide range of applications:

-

Identification and characterization of cell surface proteins: By selectively labeling surface proteins, researchers can isolate and identify them using techniques like mass spectrometry.[12][16]

-

Studying protein trafficking: The cleavable nature of the biotin tag allows for the analysis of protein internalization and recycling pathways.[17]

-

Receptor-ligand interaction studies: Biotinylating a specific cell surface receptor can facilitate the study of its binding to ligands.

-

Drug target discovery: Identifying proteins that are differentially expressed on the surface of diseased versus healthy cells can reveal potential therapeutic targets.

-

Antibody-drug conjugate (ADC) development: Understanding the surface proteome is crucial for selecting appropriate targets for ADCs.

Important Considerations

-

Reagent Stability: Sulfo-NHS-SS-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][6] Reconstituted reagent should be used immediately as the NHS-ester moiety readily hydrolyzes.[1][2][6]

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the labeling reaction as they will compete with the target proteins.[1][2]

-

Reaction Conditions: The efficiency of the labeling reaction is influenced by pH, temperature, and incubation time. These parameters may need to be optimized for each specific application.[1][2][6]

-

Reducing Agents: Avoid reducing agents during the conjugation step to prevent cleavage of the disulfide bond in the spacer arm.[2]

References

- 1. store.sangon.com [store.sangon.com]

- 2. store.sangon.com [store.sangon.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. covachem.com [covachem.com]

- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 11. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]

- 12. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface protein biotinylation [protocols.io]

- 16. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine-Reactive Chemistry in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of complex functional molecules by linking biomolecules to other molecules. Amine-reactive chemistry is one of the most widely utilized strategies in bioconjugation due to the abundance and accessibility of primary amine groups on the surface of proteins and other biomolecules.[] These primary amines, found at the N-terminus of polypeptide chains and on the side chains of lysine residues, serve as readily available nucleophilic targets for covalent modification.[2][3]

The fundamental principle of amine-reactive bioconjugation lies in the reaction between a nucleophilic primary amine on a biomolecule and an electrophilic functional group on a crosslinker or labeling reagent. This reaction results in the formation of a stable covalent bond, effectively linking the two entities. This approach is instrumental in a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, the preparation of fluorescently labeled proteins for imaging and immunoassays, and the study of protein-protein interactions.[4][5]

This technical guide provides a comprehensive overview of the core principles of amine-reactive chemistry in bioconjugation. It delves into the mechanisms of the most common amine-reactive functional groups, presents quantitative data to guide reagent selection, offers detailed experimental protocols for key applications, and illustrates complex workflows and relationships through diagrams.

Core Chemistries in Amine-Reactive Bioconjugation

The versatility of amine-reactive bioconjugation stems from a variety of chemical functionalities that can efficiently react with primary amines. The most prominent among these are N-hydroxysuccinimide (NHS) esters and isothiocyanates.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most prevalent and widely used class of amine-reactive reagents in bioconjugation.[5][6] Their popularity is attributed to their high reactivity towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), leading to the formation of a highly stable amide bond.[][2]

The reaction mechanism involves a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form the stable amide linkage.[4]

A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction can reduce the efficiency of the desired bioconjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly with higher pH.[2][7] To mitigate hydrolysis, reactions are often performed at a controlled pH and with a sufficient concentration of the amine-containing biomolecule.[] For water-insoluble NHS esters, dissolution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is necessary before addition to the aqueous reaction mixture.[8]

Isothiocyanates

Isothiocyanates are another important class of amine-reactive functional groups, most famously represented by fluorescein isothiocyanate (FITC), a widely used fluorescent labeling reagent.[4][9] Isothiocyanates react with primary amines to form a stable thiourea linkage.[9] This reaction is also pH-dependent, with optimal reactivity occurring in the pH range of 9.0-11.0.[10]

While isothiocyanates are highly effective for labeling, they can also exhibit reactivity towards other nucleophiles, such as sulfhydryl groups (cysteine residues), particularly at lower pH ranges (pH 6-8).[11] This broader reactivity profile should be considered when designing bioconjugation strategies to ensure selectivity for the intended target.

Quantitative Data for Amine-Reactive Reagents

The selection of an appropriate amine-reactive reagent and the optimization of reaction conditions are crucial for successful bioconjugation. The following tables summarize key quantitative data for commonly used amine-reactive chemistries.

| Parameter | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates |

| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate |

| Target Functional Group | Primary Amines | Primary Amines, Thiols |

| Resulting Bond | Amide | Thiourea |

| Optimal pH Range | 7.2 - 9.0[][2] | 9.0 - 11.0 (for amines)[10] |

| Bond Stability | Very Stable[4] | Stable[9] |

Table 1: Comparison of Common Amine-Reactive Chemistries

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[2] |

| 8.0 | Room Temperature | 1 hour[7] |

| 8.5 | Room Temperature | ~20 minutes[12] |

| 8.6 | 4 | 10 minutes[2] |

| 9.0 | Room Temperature | ~10 minutes[12] |

Table 2: pH-Dependent Hydrolysis of NHS Esters

Key Factors Influencing Amine-Reactive Bioconjugation

Several factors can significantly impact the efficiency and specificity of amine-reactive bioconjugation reactions. Careful consideration and optimization of these parameters are essential for achieving desired outcomes.

-

pH: As highlighted in the quantitative data, pH is a critical parameter. For NHS esters, a pH range of 7.2-8.5 is generally optimal to balance the reactivity of the primary amines (which are more nucleophilic when deprotonated at higher pH) and the rate of hydrolysis of the NHS ester.[][2] For isothiocyanates, a higher pH of 9.0-11.0 is preferred for selective reaction with amines.[10]

-

Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with amine-reactive chemistry as they will compete with the target biomolecule for reaction with the crosslinker.[2] Non-amine-containing buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are recommended.[2][7]

-

Concentration of Reactants: The concentrations of both the biomolecule and the amine-reactive reagent influence the reaction kinetics. Higher concentrations of the biomolecule can favor the desired conjugation reaction over the hydrolysis of the reagent.[] The molar ratio of the crosslinker to the biomolecule should be optimized to achieve the desired degree of labeling and avoid excessive modification, which could lead to protein aggregation or loss of function.[13]

-

Temperature and Incubation Time: Most amine-reactive conjugations are performed at room temperature or 4°C.[] Lower temperatures can help to slow down the rate of hydrolysis and may be beneficial for sensitive biomolecules. The incubation time should be optimized to allow for sufficient reaction completion while minimizing potential degradation of the reactants. Reaction times typically range from 30 minutes to a few hours.[][2]

-

Solvent: For water-insoluble amine-reactive reagents, the use of a dry, water-miscible organic solvent such as DMSO or DMF is necessary for initial dissolution.[8] It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum to avoid denaturation of the biomolecule.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving amine-reactive chemistry.

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

This protocol outlines a general procedure for the covalent labeling of a protein with a molecule functionalized with an NHS ester.

Materials:

-

Protein of interest (in a suitable non-amine-containing buffer, e.g., PBS, pH 7.4)

-

NHS ester labeling reagent

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a buffer free of primary amines. If the buffer contains interfering substances, perform a buffer exchange using dialysis or a desalting column.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final concentration in the reaction.

-

Labeling Reaction: a. Add the dissolved NHS ester solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume. b. The molar excess of the NHS ester over the protein will depend on the desired degree of labeling and should be empirically determined. A starting point is often a 10- to 20-fold molar excess. c. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the label is fluorescent.

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted labeling reagent, the NHS leaving group, and the quenching reagent from the labeled protein using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. This is typically done using spectrophotometry, measuring the absorbance of the label and the protein.

Protocol 2: Antibody Conjugation with Fluorescein Isothiocyanate (FITC)

This protocol describes the labeling of an antibody with FITC, a common application of isothiocyanate chemistry.

Materials:

-

Purified antibody (1-2 mg/mL)

-

FITC

-

Anhydrous DMSO

-

0.2 M Sodium carbonate-bicarbonate buffer (pH 9.0)

-

Phosphate-buffered saline (PBS)

-

Sephadex G-25 column

Procedure:

-

Antibody Preparation: Dialyze the antibody against the carbonate-bicarbonate buffer (pH 9.0) to ensure it is in the correct buffer and free of any amine-containing preservatives.

-

FITC Solution Preparation: Immediately before use, prepare a 5 mg/mL solution of FITC in anhydrous DMSO.

-

Conjugation Reaction: a. Add the FITC solution to the antibody solution. A common starting ratio is 40-80 µg of FITC per mg of antibody. b. Mix immediately and incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

Purification: Separate the FITC-conjugated antibody from unreacted FITC and other small molecules by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

-

Determination of F/P Ratio: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). b. Calculate the protein concentration and the FITC concentration using their respective extinction coefficients, correcting for the absorbance of FITC at 280 nm. c. The Fluorochrome to Protein (F/P) ratio can then be calculated. An optimal F/P ratio for flow cytometry is typically between 5 and 6.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in amine-reactive bioconjugation.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: A typical experimental workflow for bioconjugation.

Caption: Key factors influencing amine-reactive bioconjugation.

Conclusion

Amine-reactive chemistry provides a robust and versatile toolkit for the covalent modification of biomolecules, playing a pivotal role in advancing research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, the quantitative aspects of the reagents, and the factors influencing the reaction is paramount for the successful design and execution of bioconjugation experiments. This guide has provided a foundational overview, detailed protocols, and visual aids to empower researchers and drug development professionals in harnessing the full potential of amine-reactive chemistry to achieve their scientific objectives. The continued innovation in crosslinker design and bioconjugation methodologies promises to further expand the applications and impact of this essential technology.

References

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. nanocomposix.com [nanocomposix.com]

- 8. researchgate.net [researchgate.net]

- 9. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. drmr.com [drmr.com]

- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface protein biotinylation is a powerful technique used to label and subsequently isolate proteins exposed on the outer surface of a cell's plasma membrane.[1][2][3] This method is invaluable for studying protein localization, trafficking, and interactions. Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive, and thiol-cleavable biotinylation reagent ideal for this application.[4][5][6][7][8][9][10] Its water-solubility prevents it from crossing the cell membrane, ensuring that only extracellularly accessible proteins are labeled.[6][10][11] The N-hydroxysulfosuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on lysine residues) of proteins at a neutral to basic pH.[4][5][7] The inclusion of a disulfide bond in the spacer arm allows for the subsequent cleavage of the biotin tag from the protein using reducing agents, facilitating the recovery of the isolated proteins from avidin or streptavidin affinity matrices.[6][8][9][12][13]

This document provides a detailed protocol for the biotinylation of cell surface proteins using Sulfo-NHS-SS-Biotin, including reagent preparation, cell labeling, quenching, and cell lysis.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from a protein on the NHS ester of Sulfo-NHS-SS-Biotin. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[4][5]

Caption: Chemical reaction of Sulfo-NHS-SS-Biotin with a primary amine on a cell surface protein.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials and Reagents

-

Cells of interest (adherent or in suspension)

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS[1][7][11]

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[10]

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes

Quantitative Data Summary

| Parameter | Value | Notes |

| Cell Concentration | 25 x 10^6 cells/mL | Can be adjusted based on cell type and size.[4][5][14] |

| Sulfo-NHS-SS-Biotin Solution | 10 mM in ultrapure water | Prepare immediately before use.[4][5][14] |

| Biotinylation Reaction Volume | ~80 µL of 10 mM Sulfo-NHS-SS-Biotin per mL of cell suspension | This is an example; optimization may be required.[5][14] |

| Incubation Temperature | 4°C or on ice | To minimize endocytosis and protein degradation.[3][11] |

| Incubation Time | 30 minutes | Can range from a few minutes to 2 hours.[4][5][14] |

| Quenching Solution Concentration | 25-100 mM Glycine or Tris | To stop the biotinylation reaction.[1][14] |

| Quenching Time | 5-15 minutes | On ice with gentle rocking.[1][3] |

| Disulfide Bond Cleavage | 50 mM DTT | 30 minutes at 50°C or 2 hours at room temperature.[4][14] |

Detailed Methodology

1. Cell Preparation: a. For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[4][5][14] b. For cells in suspension, pellet the cells by centrifugation and wash three times by resuspending in ice-cold PBS (pH 8.0) and re-pelleting.[6] c. After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[4][5][14] Keep the cells on ice.

2. Biotinylation Reaction: a. Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving it in ultrapure water.[4][5][14] It is crucial to use this solution promptly as Sulfo-NHS-SS-Biotin is moisture-sensitive and hydrolyzes in aqueous solutions.[4][6] b. Add the freshly prepared Sulfo-NHS-SS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of the 10 mM solution per milliliter of cell suspension.[5][14] c. Incubate the reaction on ice for 30 minutes with gentle agitation to ensure uniform labeling.[11][14]

3. Quenching the Reaction: a. To stop the biotinylation reaction, pellet the cells by centrifugation at 4°C. b. Discard the supernatant and wash the cells three times with ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS).[1] This step will quench any unreacted Sulfo-NHS-SS-Biotin. c. Incubate the cells in the Quenching Buffer for 5-10 minutes on ice during the first wash.[3][11]

4. Cell Lysis: a. After the final wash, pellet the cells and discard the supernatant. b. Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors.[1] c. Incubate the lysate on ice for 30 minutes with periodic vortexing or on a rotator at 4°C.[3] d. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[3] e. Transfer the supernatant containing the biotinylated cell surface proteins to a fresh tube for downstream applications such as affinity purification with streptavidin-agarose beads.[3]

Experimental Workflow

Caption: Workflow for cell surface protein biotinylation using Sulfo-NHS-SS-Biotin.

Important Considerations

-

Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the biotinylation step as they will compete with the reaction.[4][5]

-

Reagent Stability: Sulfo-NHS-SS-Biotin is moisture-sensitive.[4][5] It should be stored with a desiccant and warmed to room temperature before opening to prevent condensation.

-

Temperature: Performing all steps on ice or at 4°C is critical to minimize the internalization of cell surface proteins and potential protein degradation.[1][3][11]

-

Optimization: The optimal concentration of the biotinylation reagent and incubation time can vary depending on the cell type and the abundance of cell surface proteins. It is recommended to perform a titration experiment to determine the ideal conditions.[4][5]

-

Controls: It is advisable to include a negative control (cells not treated with the biotinylation reagent) to assess non-specific binding to the affinity matrix in subsequent pulldown experiments.

Downstream Applications

Following biotinylation and cell lysis, the labeled proteins can be purified using avidin or streptavidin-conjugated resins.[1][3] The disulfide bond in Sulfo-NHS-SS-Biotin allows for the elution of the captured proteins from the resin using reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[4][12][14] The isolated proteins can then be identified and quantified using various techniques, including Western blotting and mass spectrometry.[1][2][15] This method is also adaptable for studying protein endocytosis and recycling.[3][16]

References

- 1. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 2. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.sangon.com [store.sangon.com]

- 5. store.sangon.com [store.sangon.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. apexbt.com [apexbt.com]

- 9. covachem.com [covachem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Surface protein biotinylation [protocols.io]

- 12. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]

- 13. apexbt.com [apexbt.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reversible Antibody Biotinylation with Sulfo-NHS-SS-Biotin for High-Efficiency Immunoprecipitation

Introduction

Immunoprecipitation (IP) is a cornerstone technique for isolating a specific protein or protein complex from a heterogeneous mixture like a cell lysate. The efficacy of IP hinges on the specificity of the antibody and the efficiency of the antibody-antigen complex capture. Covalent labeling of antibodies with biotin, followed by capture with streptavidin-coated beads, offers a robust and highly efficient alternative to traditional Protein A/G bead methods.

This application note details the use of Sulfo-NHS-SS-Biotin, a water-soluble and amine-reactive biotinylation reagent, for labeling primary antibodies.[1][2][3] The key feature of this reagent is a disulfide (-S-S-) bond within its spacer arm.[2][4][5] This cleavable linker allows for the gentle and efficient elution of the entire antibody-antigen complex from streptavidin beads under mild reducing conditions, preserving protein complexes and enabling downstream analysis without harsh denaturants.[6][7] The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts specifically with primary amines (-NH₂) on lysine residues and the N-terminus of the antibody, forming a stable amide bond.[3][8] Its water-solubility allows the reaction to proceed in aqueous buffers without organic solvents and, due to its charge, it does not permeate cell membranes, making it ideal for labeling cell surface proteins specifically.[1][9][10]

Experimental Overview & Key Parameters

The overall workflow involves three main stages:

-

Antibody Biotinylation: The antibody is incubated with Sulfo-NHS-SS-Biotin to attach the cleavable biotin tag.

-

Immunoprecipitation (IP): The biotinylated antibody is used to capture the target antigen from a cell lysate. The resulting complex is then isolated using streptavidin-coated magnetic beads.

-

Elution: The disulfide bond in the biotin linker is cleaved with a reducing agent, releasing the antigen and antibody from the beads for downstream analysis.

The following table summarizes the key quantitative parameters for the biotinylation reaction. The optimal conditions, particularly the molar excess of biotin, may require optimization depending on the specific antibody and its concentration.[3][8][11]

| Parameter | Recommended Range/Value | Notes |